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Compound of Interest

Compound Name: 4-(4-Nitrophenyl)butan-2-amine

Cat. No.: B122269 Get Quote

An In-depth Technical Guide on the Thermochemical Properties of 4-(4-Nitrophenyl)butan-2-
amine

Disclaimer: Direct experimental thermochemical data for 4-(4-Nitrophenyl)butan-2-amine is

not readily available in the current scientific literature. This guide provides a comprehensive

overview of its predicted thermochemical properties based on data from structurally similar

compounds, along with detailed protocols for its synthesis and experimental thermochemical

characterization.

Introduction
4-(4-Nitrophenyl)butan-2-amine is a substituted aliphatic amine containing a nitroaromatic

moiety. The presence of both an amino group and a nitro group on a flexible butyl chain

suggests a molecule with potential applications in pharmaceutical development and materials

science. The nitro group, a strong electron-withdrawing group, significantly influences the

electronic properties and reactivity of the molecule, while the chiral amine center introduces

stereochemical considerations. Understanding the thermochemical properties of this compound

is crucial for its safe handling, process development, and for predicting its stability and

reactivity. This guide provides a theoretical and practical framework for researchers, scientists,

and drug development professionals interested in the thermochemical characteristics of 4-(4-
Nitrophenyl)butan-2-amine.
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Due to the absence of direct experimental data for 4-(4-Nitrophenyl)butan-2-amine, its

thermochemical properties can be estimated by examining data from analogous compounds.

Key structural fragments for comparison include aniline, p-nitroaniline, aminophenols, and

amphetamine analogues.

Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) is a critical parameter for assessing the

thermodynamic stability of a compound. For 4-(4-Nitrophenyl)butan-2-amine, the presence of

the nitro group is expected to make the enthalpy of formation less negative (or more positive)

compared to its non-nitrated counterpart, indicating lower thermodynamic stability. The

explosive nature of some nitro compounds is due to their high positive enthalpies of formation

and the exergonic decomposition to stable products like N₂, CO₂, and H₂O[1][2].

Table 1: Standard Enthalpy of Formation (ΔfH°solid) for Structurally Related Compounds

Compound Molecular Formula ΔfH°solid (kJ/mol) Reference

Aniline C₆H₅NH₂ +31.3 [3]

p-Nitroaniline C₆H₄(NO₂)NH₂ -56.5 [4]

4-Aminophenol C₆H₄(OH)NH₂ -190.6 [5][6][7]

2-Aminophenol C₆H₄(OH)NH₂ -201.2 [8]

Based on these values, the introduction of a nitro group to aniline significantly lowers the

enthalpy of formation. Computational studies on nitroaromatics have shown that substituting a

nitro group with an amino or hydroxyl group generally leads to a lower heat of formation[9][10].

Heat Capacity
The heat capacity (Cp) of a substance is the amount of heat required to raise its temperature

by one degree. It is a fundamental property for heat transfer calculations in chemical

processes. The heat capacity of 4-(4-Nitrophenyl)butan-2-amine is expected to be in a similar

range to other substituted anilines and aromatic compounds of comparable molecular weight.

Table 2: Molar Heat Capacity (Cp,solid) for Structurally Related Compounds
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Compound Molecular Formula
Cp,solid (J/mol·K)
at 298.15 K

Reference

Aniline C₆H₅NH₂ 149.4 [3]

p-Nitroaniline C₆H₄(NO₂)NH₂ 158.2 [4]

N-(2-cyanoethyl)

aniline
C₉H₁₀N₂ ~220 (liquid) [11]

Enthalpy of Vaporization and Sublimation
The enthalpy of vaporization (ΔvapH°) and sublimation (ΔsubH°) are important for

understanding the phase behavior of a compound. For amphetamine analogs, which share the

phenylethylamine backbone, these values have been determined experimentally and

computationally[12][13][14].

Table 3: Enthalpy of Vaporization for Structurally Related Compounds

Compound Molecular Formula
ΔvapH° (kJ/mol) at
298.15 K

Reference

Aniline C₆H₅NH₂ 55.8 [3]

N-Ethylamphetamine C₁₁H₁₇N 62.4 ± 4.4 [12][13]

The presence of the polar nitro and amino groups in 4-(4-Nitrophenyl)butan-2-amine
suggests that it will have a relatively high enthalpy of vaporization due to strong intermolecular

interactions.

Experimental Protocols
Synthesis of 4-(4-Nitrophenyl)butan-2-amine
A plausible synthetic route to 4-(4-Nitrophenyl)butan-2-amine involves a two-step process

starting from 4-(4-nitrophenyl)butan-2-one. This precursor can be synthesized via methods

such as the aldol condensation of p-nitrobenzaldehyde and acetone followed by reduction.
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This can be achieved by the hydrogenation of 4-(4-nitrophenyl)but-3-en-2-one, which is

prepared by the Claisen-Schmidt condensation of p-nitrobenzaldehyde and acetone[15].

Reductive amination is a versatile method for the synthesis of amines from ketones or

aldehydes[16][17].

Materials and Reagents:

4-(4-Nitrophenyl)butan-2-one

Ammonium acetate or ammonia

Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)

Methanol

Dichloromethane

Hydrochloric acid (1 M)

Sodium bicarbonate (saturated solution)

Anhydrous magnesium sulfate

Round-bottom flask

Magnetic stirrer

Reflux condenser

Separatory funnel

Rotary evaporator

Procedure:

Dissolve 4-(4-nitrophenyl)butan-2-one (1 equivalent) and a suitable amine source such as

ammonium acetate (10-20 equivalents) in methanol in a round-bottom flask.
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Stir the mixture at room temperature for 30 minutes to facilitate the formation of the

intermediate imine.

Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 equivalents)

portion-wise. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume

hood.

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction

progress by thin-layer chromatography (TLC).

Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl until the

solution is acidic.

Remove the methanol under reduced pressure using a rotary evaporator.

Add dichloromethane to the residue and transfer the mixture to a separatory funnel.

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude product.

Purify the crude 4-(4-Nitrophenyl)butan-2-amine by column chromatography on silica gel.

Caption: Proposed synthetic workflow for 4-(4-Nitrophenyl)butan-2-amine.

Determination of Thermochemical Properties
DSC is a thermoanalytical technique used to measure the difference in the amount of heat

required to increase the temperature of a sample and a reference as a function of

temperature[18][19][20]. It can be used to determine melting point, enthalpy of fusion, and to

study thermal stability and decomposition.

Experimental Protocol:

Accurately weigh 1-5 mg of 4-(4-Nitrophenyl)butan-2-amine into an aluminum DSC pan.

Seal the pan hermetically. An empty sealed pan is used as the reference.
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Place the sample and reference pans into the DSC cell.

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g.,

nitrogen).

Record the heat flow as a function of temperature.

The melting point is determined from the onset of the melting endotherm, and the enthalpy of

fusion is calculated from the area of the peak.

To study decomposition, the experiment is continued to higher temperatures until an

exothermic decomposition peak is observed.

Combustion calorimetry is used to determine the enthalpy of combustion (ΔcH°), from which

the standard enthalpy of formation (ΔfH°) can be calculated using Hess's law[6].

Experimental Protocol:

A precisely weighed pellet of the sample (0.5-1.0 g) is placed in a crucible inside a

combustion bomb.

The bomb is pressurized with pure oxygen (e.g., to 30 atm).

The bomb is placed in a calorimeter containing a known amount of water.

The sample is ignited electrically, and the temperature change of the water is measured

accurately.

The heat of combustion is calculated from the temperature rise and the known heat capacity

of the calorimeter system.

Corrections are made for the heat of formation of nitric acid and any unburned carbon.

Caption: General experimental workflow for thermochemical analysis.

Structure-Property Relationships and Stability
Considerations
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The thermochemical properties of 4-(4-Nitrophenyl)butan-2-amine are intrinsically linked to its

molecular structure.

Nitro Group: The strongly electron-withdrawing nitro group destabilizes the molecule, leading

to a higher (less negative) enthalpy of formation. It also provides a pathway for exothermic

decomposition, a key characteristic of many nitroaromatic compounds[1][2][18]. The thermal

stability of nitro-containing compounds can be significantly influenced by impurities[18].

Amino Group: The amino group can participate in hydrogen bonding, which will increase the

intermolecular forces and thus raise the boiling point and enthalpy of vaporization.

Alkyl Chain: The flexible butyl chain provides conformational freedom, which can influence

the crystal packing and, consequently, the melting point and enthalpy of fusion.

Caption: Relationship between molecular structure and thermochemical properties.

Conclusion
While direct experimental data for 4-(4-Nitrophenyl)butan-2-amine is currently lacking, a

robust understanding of its likely thermochemical properties can be developed through the

analysis of structurally related compounds. This guide provides a foundational framework for

researchers by outlining a plausible synthetic route, detailing experimental protocols for

thermochemical characterization, and discussing the key structure-property relationships. The

provided methodologies and comparative data will be invaluable for any future investigation

into this and similar nitro-containing amine compounds, ensuring both safe handling and a

deeper understanding of their chemical behavior.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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